molecular formula C11H16BNO4S B1386960 4-(Piperidin-1-ylsulfonyl)phenylboronic acid CAS No. 486422-58-6

4-(Piperidin-1-ylsulfonyl)phenylboronic acid

Cat. No. B1386960
CAS RN: 486422-58-6
M. Wt: 269.13 g/mol
InChI Key: MIEADZYHESCCES-UHFFFAOYSA-N
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Description

“4-(Piperidin-1-ylsulfonyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO4S . It has a molecular weight of 269.13 . It is supplied by eMolecules and is available in a 1g quantity .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16BNO4S/c14-12(15)10-4-6-11(7-5-10)18(16,17)13-8-2-1-3-9-13/h4-7,14-15H,1-3,8-9H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Biological Activity and Synthesis

  • Synthesis and Biological Activity : 4-(Piperidin-1-ylsulfonyl)phenylboronic acid and its derivatives have been extensively researched for their biological activities. A study by Khalid et al. (2016) focused on the synthesis of oxadiazole derivatives containing 4-(piperidin-1-ylsulfonyl) and evaluated their potential against butyrylcholinesterase, an enzyme linked to neurodegenerative diseases. This research highlights the compound's relevance in developing treatments for neurological conditions (Khalid et al., 2016).

Antimicrobial Properties

  • Antibacterial Potential : The antimicrobial properties of derivatives of this compound have also been a subject of interest. Another study by Khalid et al. (2016) synthesized N-substituted derivatives and tested their efficacy against various Gram-positive and Gram-negative bacteria, demonstrating moderate to strong antibacterial activity (Khalid et al., 2016).

Structural and Thermal Studies

  • Structural and Thermal Analysis : The structural and thermal properties of compounds related to this compound have been studied for their potential applications in material science. Karthik et al. (2021) conducted detailed structural studies using X-ray diffraction and thermal analysis, revealing stability and distinct molecular interactions, which could have implications in the development of new materials (Karthik et al., 2021).

Anticancer Research

  • Anticancer Applications : The compound's derivatives have shown promise in anticancer research. Eldeeb et al. (2022) investigated the cytotoxic effects of sulfonamide-derived isatins, which include this compound, on liver cancer cell lines, indicating potential therapeutic applications in cancer treatment (Eldeeb et al., 2022).

Anti-inflammatory and Antioxidant Studies

  • Anti-Inflammatory and Antioxidant Properties : Research by Altıntop et al. (2022) demonstrated the anti-inflammatory and antioxidant capabilities of thiosemicarbazone derivatives of this compound, highlighting their potential in treating inflammatory diseases (Altıntop et al., 2022).

Synthesis Methods

  • Synthetic Methods : Various methods have been developed to synthesize derivatives of this compound. Goswami et al. (2012) reported an efficient one-pot synthesis method, indicating the compound's versatility and ease of manipulation in laboratory settings (Goswami et al., 2012).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

As for future directions, while specific information for “4-(Piperidin-1-ylsulfonyl)phenylboronic acid” is not available, research into sulfonamide derivatives continues due to their wide range of biological activities . These compounds have potential applications in the development of new antimicrobial and antitumor agents .

properties

IUPAC Name

(4-piperidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4S/c14-12(15)10-4-6-11(7-5-10)18(16,17)13-8-2-1-3-9-13/h4-7,14-15H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEADZYHESCCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657278
Record name [4-(Piperidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

486422-58-6
Record name [4-(Piperidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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